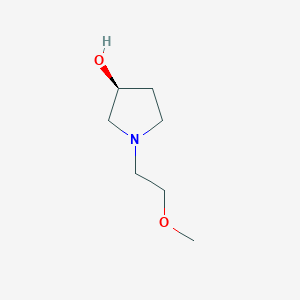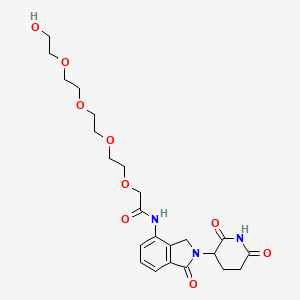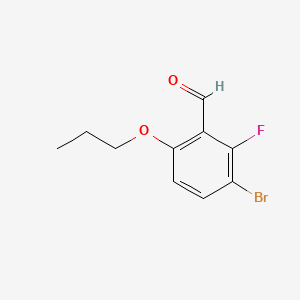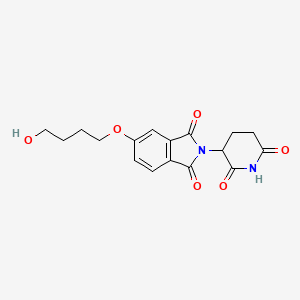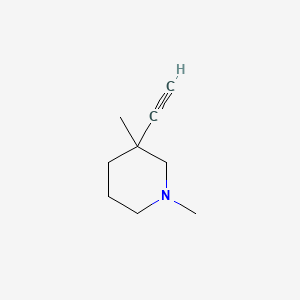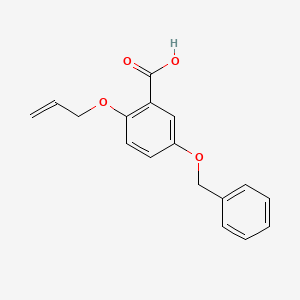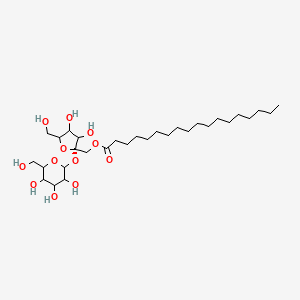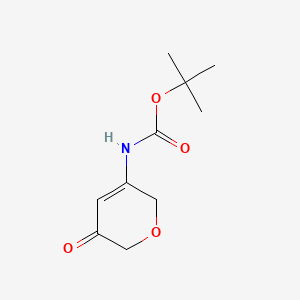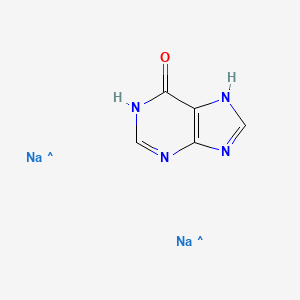
Hypoxanthine disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypoxanthine, disodium salt: is a naturally occurring purine derivative. It is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine . Hypoxanthine is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source .
准备方法
Synthetic Routes and Reaction Conditions: Hypoxanthine can be synthesized through the oxidation of xanthine by xanthine oxidoreductase . The disodium salt form is typically prepared by neutralizing hypoxanthine with sodium hydroxide, followed by crystallization.
Industrial Production Methods: Industrial production of hypoxanthine, disodium salt involves the fermentation of certain microorganisms that produce hypoxanthine as a metabolic byproduct. The compound is then extracted and purified through various chemical processes .
化学反应分析
Types of Reactions:
Reduction: Hypoxanthine can be reduced to form inosine.
Substitution: Hypoxanthine can undergo substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of hypoxanthine.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Xanthine: Formed through oxidation.
Inosine: Formed through reduction.
Halogenated Hypoxanthine: Formed through substitution reactions.
科学研究应用
Chemistry: Hypoxanthine, disodium salt is used as a substrate in the study of purine metabolism and enzymatic pathways involved in the synthesis and degradation of nucleotides .
Biology: It is a key component in cell culture media, particularly for the growth of certain bacteria and parasites like Plasmodium falciparum .
Medicine: Hypoxanthine is used in the development of biosensors for detecting the presence of certain diseases and in the study of metabolic disorders .
Industry: It is used to enhance the taste and measure the freshness of meat products. Hypoxanthine levels can indicate meat spoilage due to bacterial activity .
作用机制
Hypoxanthine exerts its effects primarily through its role in purine metabolism. It is converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase . This conversion is crucial for the salvage pathway of nucleotide synthesis, which is essential for DNA and RNA production . Hypoxanthine also acts as a substrate for xanthine oxidase, leading to the production of uric acid and reactive oxygen species .
相似化合物的比较
Adenine: Another purine derivative involved in nucleic acid synthesis.
Guanine: A purine base found in DNA and RNA.
Xanthine: An intermediate in the degradation of purines to uric acid.
Uniqueness: Hypoxanthine is unique in its ability to be converted into inosine monophosphate, which is a key intermediate in the purine salvage pathway . This makes it particularly important in the study of metabolic pathways and the development of therapeutic agents targeting purine metabolism disorders .
属性
分子式 |
C5H4N4Na2O |
|---|---|
分子量 |
182.09 g/mol |
InChI |
InChI=1S/C5H4N4O.2Na/c10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2H,(H2,6,7,8,9,10);; |
InChI 键 |
ZFKZPDWJOMMIBN-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC=N2.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


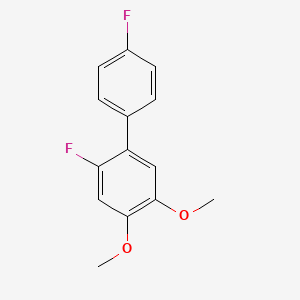
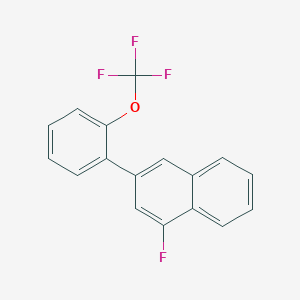

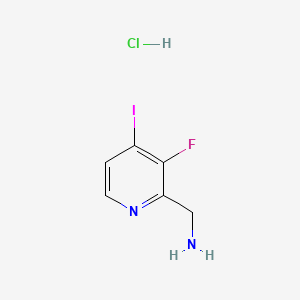
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
